molecular formula C20H18ClNO4 B3016109 4-chloro-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pent-4-enoic acid CAS No. 2059934-88-0

4-chloro-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pent-4-enoic acid

Cat. No.: B3016109
CAS No.: 2059934-88-0
M. Wt: 371.82
InChI Key: GSTLADHJUCJPFT-UHFFFAOYSA-N
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Description

4-chloro-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pent-4-enoic acid is a synthetic compound with a molecular formula of C20H18ClNO4 and a molecular weight of 371.81 g/mol . This compound is primarily used in research settings and is known for its unique chemical structure, which includes a fluorenylmethoxycarbonyl (Fmoc) protecting group.

Preparation Methods

The synthesis of 4-chloro-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pent-4-enoic acid typically involves multiple steps. One common method starts with the protection of an amino acid using the Fmoc group. . Industrial production methods may involve similar steps but are optimized for larger scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

4-chloro-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pent-4-enoic acid can undergo several types of chemical reactions:

Common reagents used in these reactions include sodium azide for azide formation, isobutoxycarbonyl chloride for mixed anhydride formation, and palladium catalysts for coupling reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-chloro-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pent-4-enoic acid is widely used in scientific research, particularly in the fields of chemistry and biology. It is often employed as a building block in the synthesis of peptides and other complex molecules. The Fmoc protecting group allows for selective deprotection, making it useful in solid-phase peptide synthesis . Additionally, this compound can be used in the study of enzyme mechanisms and protein interactions.

Mechanism of Action

The mechanism of action of 4-chloro-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pent-4-enoic acid involves its role as a protected amino acid derivative. The Fmoc group protects the amino group during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amine can participate in various biochemical processes, including peptide bond formation . The molecular targets and pathways involved depend on the specific application and the molecules being synthesized.

Comparison with Similar Compounds

4-chloro-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pent-4-enoic acid can be compared with other Fmoc-protected amino acids, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which allows for versatile applications in peptide synthesis and other chemical processes.

Properties

IUPAC Name

4-chloro-2-(9H-fluoren-9-ylmethoxycarbonylamino)pent-4-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClNO4/c1-12(21)10-18(19(23)24)22-20(25)26-11-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,17-18H,1,10-11H2,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSTLADHJUCJPFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2059934-88-0
Record name 4-chloro-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pent-4-enoic acid
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